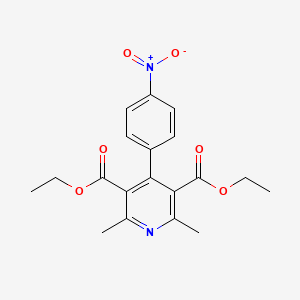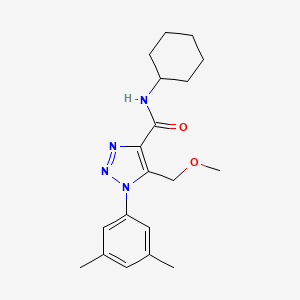![molecular formula C19H22N2O3 B5000161 N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000161.png)
N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide, commonly known as DADPMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DADPMI is a white crystalline powder that is soluble in organic solvents and water. In
Scientific Research Applications
DADPMI has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DADPMI has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, DADPMI has been used as a building block for the synthesis of functionalized polymers and dendrimers. In catalysis, DADPMI has been used as a ligand for the synthesis of metal complexes that exhibit high catalytic activity.
Mechanism of Action
The mechanism of action of DADPMI is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes. DADPMI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cellular signaling pathways.
Biochemical and Physiological Effects:
DADPMI has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DADPMI can inhibit the proliferation of cancer cells, reduce inflammation, and modulate immune responses. In vivo studies have shown that DADPMI can reduce tumor growth, alleviate pain and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
DADPMI has several advantages for use in lab experiments. It is easy to synthesize, has high purity, and is stable under a wide range of conditions. However, DADPMI also has some limitations. It is relatively expensive compared to other chemical compounds, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on DADPMI. One area of research is to further explore its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another area of research is to investigate its potential as a building block for the synthesis of functionalized polymers and dendrimers. Additionally, further studies are needed to elucidate the mechanism of action of DADPMI and to identify its molecular targets.
Synthesis Methods
The synthesis of DADPMI involves the reaction of 3-isoxazolecarboxylic acid with 2,6-dimethylphenol and allyl chloride in the presence of a base. The resulting compound is then reacted with N,N-diallylamine to produce DADPMI. This synthesis method has been optimized to produce high yields of DADPMI with excellent purity.
properties
IUPAC Name |
5-[(2,6-dimethylphenoxy)methyl]-N,N-bis(prop-2-enyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-5-10-21(11-6-2)19(22)17-12-16(24-20-17)13-23-18-14(3)8-7-9-15(18)4/h5-9,12H,1-2,10-11,13H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAFCFPTBNJIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione]](/img/structure/B5000105.png)
![11-(2-chloro-6-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5000108.png)
![5-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000114.png)
![N-(4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5000117.png)

![4-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)isophthalic acid](/img/structure/B5000126.png)

![5-[(5-iodo-2-furyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000134.png)

![4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5000149.png)

![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5000167.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5000177.png)